molecular formula C10H7F3N2O2 B6224479 methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate CAS No. 2763760-38-7

methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate

Cat. No. B6224479
CAS RN: 2763760-38-7
M. Wt: 244.2
InChI Key:
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Description

Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate (MTC) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the indazole family of compounds, and is characterized by its trifluoromethyl group. MTC has been used in a wide range of studies, including biochemical, physiological, and pharmacological research.

Scientific Research Applications

Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological research. It has been used to study the effects of enzyme inhibitors, to study the effects of drugs on the nervous system, and to study the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the immune system, to study the effects of drugs on cancer cells, and to study the effects of drugs on the endocrine system. In addition, methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate has been used to study the effects of drugs on the reproductive system, to study the effects of drugs on the gastrointestinal system, and to study the effects of drugs on the urinary system.

Mechanism of Action

Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate acts as an enzyme inhibitor, and its mechanism of action involves the inhibition of enzymes involved in the metabolism of drugs. Specifically, methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate inhibits the enzymes cytochrome P450 3A4 and cytochrome P450 2C9, which are responsible for the metabolism of many drugs. This inhibition of the enzymes leads to an increase in the bioavailability of drugs, as well as an increase in their therapeutic effects.
Biochemical and Physiological Effects
methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral effects. It has also been shown to have anti-fungal, anti-cancer, and anti-oxidant effects. In addition, methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate has been shown to have neuroprotective effects and to be effective in the treatment of depression.

Advantages and Limitations for Lab Experiments

Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, there are also some limitations to its use in laboratory experiments. For example, it is not stable in solution, and it can be difficult to obtain a consistent concentration of methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate in solution.

Future Directions

The future directions for methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate are numerous. It could be used to study the effects of drugs on other systems, such as the respiratory and digestive systems. It could also be used to study the effects of drugs on other diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes. Additionally, it could be used to study the effects of drugs on the aging process. Finally, it could be used to study the effects of drugs on the environment, such as the effects of chemicals on aquatic organisms.

Synthesis Methods

Methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate can be synthesized using a variety of methods, including the direct fluorination of 1-methyl-1H-indazole-3-carboxylic acid and the reaction of trifluoromethylbenzene with 1-methyl-1H-indazole-3-carboxylic acid. The direct fluorination method involves the reaction of 1-methyl-1H-indazole-3-carboxylic acid with a fluorinating agent, such as N-fluoro-2-chloro-4-nitrophenol or N-fluoro-2-chloro-4-iodo-5-nitrophenol, in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction of trifluoromethylbenzene with 1-methyl-1H-indazole-3-carboxylic acid involves the reaction of trifluoromethylbenzene with 1-methyl-1H-indazole-3-carboxylic acid in the presence of a strong base, such as sodium hydroxide or potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate involves the reaction of 1H-indazole-3-carboxylic acid with trifluoromethyl iodide in the presence of a base, followed by esterification with methanol.", "Starting Materials": [ "1H-indazole-3-carboxylic acid", "trifluoromethyl iodide", "base", "methanol" ], "Reaction": [ "Step 1: Dissolve 1H-indazole-3-carboxylic acid in a suitable solvent.", "Step 2: Add trifluoromethyl iodide and a base to the reaction mixture.", "Step 3: Stir the reaction mixture at a suitable temperature for a suitable time.", "Step 4: Quench the reaction with water and extract the product with a suitable organic solvent.", "Step 5: Dry the organic layer over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Dissolve the crude product in methanol.", "Step 8: Add a suitable esterification reagent and a suitable catalyst to the reaction mixture.", "Step 9: Stir the reaction mixture at a suitable temperature for a suitable time.", "Step 10: Quench the reaction with water and extract the product with a suitable organic solvent.", "Step 11: Dry the organic layer over anhydrous sodium sulfate.", "Step 12: Concentrate the organic layer under reduced pressure to obtain the pure product." ] }

CAS RN

2763760-38-7

Product Name

methyl 1-(trifluoromethyl)-1H-indazole-3-carboxylate

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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